Peripheral Restriction: Demonstrated Lack of CNS Penetration for Difelikefalin vs. Centrally-Active Nalfurafine
Difelikefalin's physicochemical properties (high polar surface area, hydrophilic D-amino acid peptide) result in CNS penetration below the limit of quantification in preclinical models, contrasting with the centrally-active KOR agonist nalfurafine [1]. In animal and in vitro studies, difelikefalin exhibited limited passive diffusion and active transport across membranes, confirming peripheral restriction [1]. Nalfurafine, conversely, is known to produce central nervous system-mediated effects, including diuresis via central KOR pathways [2].
| Evidence Dimension | Central Nervous System Penetration |
|---|---|
| Target Compound Data | Below limit of quantification |
| Comparator Or Baseline | Nalfurafine (centrally active) |
| Quantified Difference | Qualitative difference (present vs. absent central activity) |
| Conditions | Physicochemical, in-vitro, and animal data |
Why This Matters
Peripheral restriction directly minimizes the risk of CNS-mediated adverse events (dysphoria, sedation, diuresis) that limit the utility of centrally-acting KOR agonists, a critical factor for selecting a safe, targeted antipruritic for renally-impaired, often polypharmacy patients.
- [1] Difelikefalin. RxReasoner. https://www.rxreasoner.com/substances/difelikefalin/pharmacology. View Source
- [2] Difelikefalin, a peripherally restricted KOR agonist, produces diuresis through a central KOR pathway. Pharmacological Research, 2022, 106470. View Source
